molecular formula C9H8OS B101068 2-(Hydroxymethyl)benzo[b]thiophene CAS No. 17890-56-1

2-(Hydroxymethyl)benzo[b]thiophene

Cat. No.: B101068
CAS No.: 17890-56-1
M. Wt: 164.23 g/mol
InChI Key: SUHKSQTXXZQEBH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H8OS. It is a derivative of benzothiophene, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon of the benzothiophene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and materials .

Mechanism of Action

Target of Action

2-(Hydroxymethyl)benzo[b]thiophene, also known as Benzo[b]thiophen-2-ylmethanol, is a compound that has been identified as a potential inhibitor of the enzyme CYP2A6 . The CYP2A6 enzyme is involved in the metabolism of nicotine and other xenobiotics .

Mode of Action

It is suggested that it may interact with the cyp2a6 enzyme, potentially inhibiting its activity . This could result in a decrease in the metabolism of nicotine, which could have implications for smoking cessation therapies .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of nicotine and other xenobiotics. By inhibiting the CYP2A6 enzyme, this compound could potentially disrupt these metabolic pathways .

Pharmacokinetics

Given its potential role as a cyp2a6 inhibitor, it may be metabolized by the liver and excreted via the kidneys . Its bioavailability would be influenced by factors such as its absorption rate, distribution within the body, and rate of metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential inhibition of the CYP2A6 enzyme. This could result in a decrease in the metabolism of nicotine and other xenobiotics, potentially affecting the physiological responses to these substances .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)benzo[b]thiophene can be synthesized through several methods. One common approach involves the Grignard reaction, where benzothiophene is reacted with methylmagnesium bromide to form benzothiophene methyl magnesium bromide. This intermediate is then treated with formaldehyde to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of formaldehyde and benzothiophene under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Hydroxymethyl)benzo[b]thiophene is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions compared to its analogs .

Properties

IUPAC Name

1-benzothiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKSQTXXZQEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379996
Record name (1-Benzothiophen-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-56-1
Record name Benzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17890-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

Benzothiophene (5.0 g, 37.3 mmol) in anhydrous THF (100 ml) stirring at −20° C. was treated with n-butyllithium (34 ml, 1.6 M, 55.8 mmol) and stirred for 1 hour. The mixture was cooled to −78° C. and treated with paraformaldehyde (7.8 g, 261 mmol) in four portions. The mixture was allowed to slowly warm to room temperature with stirring overnight. The mixture was treated with 2N HCl (100 ml) and extracted with diethyl ether (2×100 ml). The organic phases were combined, dried over NaSO4, filtered, and the filtrate concentrated under reduced pressure. The residue was crystallized from DCM/hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 4.94 (s, 2H) 7.23 (s, 1H) 7.33 (m, 3H) 7.74 (m, 1H); (ESI) m/z 165 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of benzo[b]thiophene-2-carbaldehyde (2.216 g, 13.66 mmol) in THF (60 mL) was reacted with sodium borohydride (0.517 g, 13.66 mmol) at room temperature for 3 h. The reaction was quenched with 1N hydrochloric acid at 0° C., the THF evaporated under vacuum and the aqueous residue extracted with diethyl ether. The organic extract was washed with brine, dried over MgSO4 and concentrated to afford the title compound as a yellow solid (2.23 g, 98%).
Quantity
2.216 g
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzo[b]thiophene
Reactant of Route 2
2-(Hydroxymethyl)benzo[b]thiophene
Reactant of Route 3
2-(Hydroxymethyl)benzo[b]thiophene
Reactant of Route 4
2-(Hydroxymethyl)benzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)benzo[b]thiophene
Reactant of Route 6
2-(Hydroxymethyl)benzo[b]thiophene

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